2-(Diethylamino)ethyl oleanolate is a synthetic compound derived from oleanolic acid, a naturally occurring triterpenoid found in various plants. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and pharmacology. Its structure features a diethylamino group attached to an ethyl chain that connects to the oleanolate moiety, which is known for its diverse biological activities.
The primary source of 2-(Diethylamino)ethyl oleanolate is through chemical synthesis, often involving the modification of oleanolic acid. Oleanolic acid itself can be extracted from plant sources such as olives and other members of the Oleaceae family. The synthetic routes typically involve the reaction of diethylamine with an appropriate oleanolate derivative.
Chemically, 2-(Diethylamino)ethyl oleanolate is classified as an alkaloid due to the presence of the diethylamino functional group. It is also categorized under triterpenoids because of its structural derivation from oleanolic acid.
The synthesis of 2-(Diethylamino)ethyl oleanolate can be achieved through several methods, often involving the following steps:
For example, one method involves using a solvent like dimethylformamide (DMF) and conducting the reaction at elevated temperatures (around 110-120 °C) for several hours. Following the reaction, sodium hydroxide may be added to facilitate further reactions or purification steps. The final product can be isolated by vacuum distillation or recrystallization, yielding high-purity 2-(Diethylamino)ethyl oleanolate .
The molecular formula of 2-(Diethylamino)ethyl oleanolate is , with a molecular weight of approximately 265.35 g/mol. The structure includes:
The compound possesses several notable structural features:
2-(Diethylamino)ethyl oleanolate can undergo various chemical reactions typical of compounds containing amine groups:
Reactions can be monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure product formation and purity.
The mechanism of action for 2-(Diethylamino)ethyl oleanolate is primarily linked to its interaction with cellular pathways involved in apoptosis and cell proliferation:
Studies have shown that compounds related to oleanolic acid exhibit significant anticancer properties, potentially making them useful in developing novel cancer therapies .
Biocatalytic methods offer precise regio- and stereoselective modifications of oleanolic acid’s triterpenoid scaffold, which are challenging via conventional chemistry. Enzymes such as lipases (e.g., Candida antarctica Lipase B) enable site-specific esterification at the C-28 carboxyl group while preserving the C-3 hydroxyl group. Chemoenzymatic pathways further combine enzymatic selectivity with chemical steps, allowing sequential functionalization. For example, oleanolic acid can first undergo kinetic resolution by lipase-mediated acetylation at C-3, followed by chemoselective amidation at C-28 with 2-diethylaminoethylamine. This hybrid approach achieves >90% regioselectivity and avoids protection/deprotection steps, significantly improving atom economy. Recent advances leverage engineered cytochrome P450 monooxygenases for C-H activation on oleanane rings, enabling hydroxylation at non-activated positions (e.g., C-16) prior to amine conjugation. These functionalized intermediates serve as precursors for next-generation analogues with enhanced solubility or target affinity [7] [8].
Table 1: Biocatalytic Strategies for Oleanolic Acid Functionalization
Enzyme Class | Reaction Type | Site Selectivity | Yield Range |
---|---|---|---|
Lipases (CAL-B) | Esterification | C-28 carboxyl | 70–85% |
P450 Monooxygenases | Hydroxylation | C-16, C-22 | 40–65% |
Acyltransferases | Acetylation | C-3 hydroxyl | 80–92% |
Transaminases | Reductive Amination | C-11 ketone | 30–50% |
The synthesis of 2-(diethylamino)ethyl oleanolate hinges on efficient amide bond formation between oleanolic acid’s C-28 carboxyl group and 2-diethylaminoethylamine. Two principal strategies dominate:
Side-product formation (e.g., N-acylurea derivatives) is minimized via sub-zero temperature control (−10°C) during coupling [2] [5].
Table 2: Amide Bond Formation Methods for 2-(Diethylamino)ethyl Oleanolate
Method | Catalyst/Reagent | Solvent | Yield | Reaction Time |
---|---|---|---|---|
Coupling Reagent | HBTU/DIPEA | DCM/THF | >95% | 12 h |
PTC (Anion Transfer) | TDAC-I | Toluene/EtOAc | 80–90% | 6–8 h |
Acid Chloride Route | Oxalyl chloride | CH₂Cl₂ | 75% | 3 h (step 1) |
Direct Aminolysis | None (high-temperature) | Xylene | 60% | 48 h |
Phase-transfer catalysis (PTC) is pivotal for N-alkylation of tertiary amines in oleanolic acid derivatives, particularly when introducing ethyl groups to 2-aminoethyl oleanolate intermediates. Traditional quaternary ammonium catalysts (e.g., benzyltriethylammonium chloride) suffer from Hofmann degradation at >60°C, limiting yield to <70%. Modern alternatives include:
Mechanistically, PTCs facilitate hydroxide transfer to deprotonate ammonium intermediates, accelerating nucleophilic substitution. Catalyst selection balances lipophilicity (e.g., dihexylamino groups for organic-phase solubility) and counterion nucleophilicity (I⁻ > Cl⁻) [3] [5] [6].
Hybridization leverages molecular fusion of oleanolic acid with pharmacophores to amplify bioactivity. 2-(Diethylamino)ethyl oleanolate (C₃₆H₆₁NO₃, MW 555.87) serves as a scaffold for three strategic modifications:
Hybrid design prioritizes retention of oleanane pentacyclic rigidity while optimizing electronic properties of the diethylaminoethyl tail for membrane penetration. In silico docking validates hybridization-induced affinity gains, with binding energies improving from −7.2 kcal/mol (oleanolate) to −9.8 kcal/mol (indole hybrids) [8].
Table 3: Bioactivity of Hybrid 2-(Diethylamino)ethyl Oleanolate Analogues
Hybrid Structure | Target | Biological Activity | Potency (IC₅₀/EC₅₀) |
---|---|---|---|
Indole-C28 conjugate | GSK-3β | Anti-inflammatory | 0.8 μM |
PEG₄₀₀-diethylaminoethyl | Solubility enhancer | Cellular uptake | 70% improvement |
N-Benzyl cinnamamide | NF-κB/GSK-3β | TNF-α suppression | 90% (10 μM) |
Compound List
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: